2-(3-Cyanobenzoyl)-3-methylpyridine
Overview
Description
2-(3-Cyanobenzoyl)-3-methylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by a yellow crystalline powder appearance and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
It shares structural similarities with febuxostat , a known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout
Mode of Action
If it indeed targets xanthine oxidase like Febuxostat, it would inhibit the activity of this enzyme, thereby reducing serum uric acid levels . This is speculative and requires experimental validation.
Biochemical Pathways
If it acts as a xanthine oxidase inhibitor, it would affect purine metabolism, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Result of Action
If it inhibits xanthine oxidase, it could potentially decrease uric acid levels, which could be beneficial in conditions like gout .
Biochemical Analysis
Biochemical Properties
2-(3-Cyanobenzoyl)-3-methylpyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to a decrease in oxidative stress markers and an increase in antioxidant levels . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance wound healing by reducing lipid peroxidation and increasing antioxidant capacity . Additionally, it affects the expression of genes involved in inflammation and cell proliferation, thereby promoting tissue repair and regeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained antioxidant effects and improved cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote tissue repair without significant adverse effects. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic pathways and improved cellular function . These interactions are vital for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanobenzoyl)-3-methylpyridine typically involves the reaction of 3-cyanobenzoyl chloride with 3-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanobenzoyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Cyanobenzoyl)-3-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyanobenzoyl)-6-methylpyridine
- 2-(3-Cyanobenzoyl)pyridine
- 4-Cyanobenzoyl chloride
Uniqueness
2-(3-Cyanobenzoyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3-methylpyridine-2-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-4-3-7-16-13(10)14(17)12-6-2-5-11(8-12)9-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSVJIADBVATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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